3-氯-2-(环丙基甲氧基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

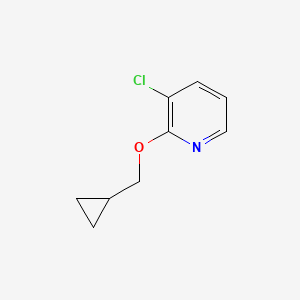

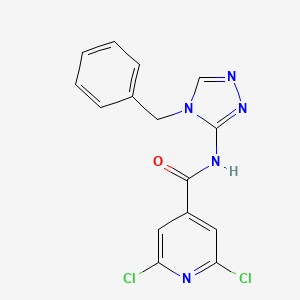

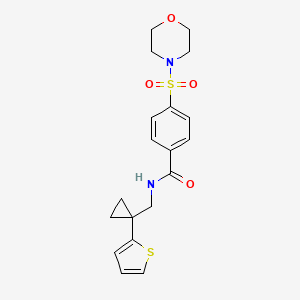

“3-Chloro-2-(cyclopropylmethoxy)pyridine” is a chemical compound with the molecular formula C9H10ClNO . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .

Molecular Structure Analysis

The molecular structure of “3-Chloro-2-(cyclopropylmethoxy)pyridine” includes a pyridine ring with a chlorine atom at the 3rd position and a cyclopropylmethoxy group at the 2nd position . The molecule contains a total of 23 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 ether (aromatic), and 1 Pyridine .

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse. For instance, the reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-2-(cyclopropylmethoxy)pyridine” include a density of 1.2±0.1 g/cm3, boiling point of 171.1±20.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, and a molar volume of 118.6±3.0 cm3 .

科学研究应用

氧化动力学和反应机理

- 研究了包括3-氯吡啶在内的吡啶衍生物的氧化动力学。探索了由过二硫酸盐的闪光光解介导的与硫酸根自由基的反应,以了解速率常数和反应机理(Dell’Arciprete et al., 2007)。

合成和分子建模

- 报道了卤代取代吡啶的合成,包括那些具有3-氯吡啶的吡啶,以及它们对烟碱型乙酰胆碱受体的亲和力。这些化合物在药理学研究中引起了兴趣,并且可能是医学应用的潜在候选物(Koren et al., 1998)。

光物理性质和配合物形成

- 研究了吡啶衍生物的环钯化,包括氯配位的环金属化配合物。这些研究旨在了解这些化合物在溶液中的光物理性质及其在材料科学中的潜在应用(Mancilha et al., 2011)。

化学选择性定向金属化

- 已经进行了2-氯吡啶的化学选择性定向金属化研究。该过程允许合成二取代吡啶,这是有机合成中的有价值的中间体(Trécourt et al., 1990)。

无过渡金属反应

- 已经探索了BF3介导的区域选择性直接烷基化和吡啶的芳基化,包括那些具有氯取代基的吡啶。该方法以其广泛的官能团耐受性和不存在过渡金属催化剂而著称,使其成为有机合成中一种通用的方法(Chen et al., 2013)。

磁性和光学性质

- 使用吡啶衍生物的研究镧系元素簇揭示了有趣的磁性和光学性质,在材料科学和光子学中具有潜在应用(Alexandropoulos et al., 2011)。

作用机制

Mode of Action

The compound’s interaction with its potential targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It’s worth noting that similar compounds are often used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

属性

IUPAC Name |

3-chloro-2-(cyclopropylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQASJMGFUSMHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2751265.png)

![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)

![3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2751272.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2751274.png)

![8-chloro-2-[(3-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2751277.png)

![N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride](/img/structure/B2751283.png)